molecular formula C11H15N5O3S B11714454 9H-Purin-2-amine, hemihydrate CAS No. 37113-42-1

9H-Purin-2-amine, hemihydrate

Cat. No.: B11714454
CAS No.: 37113-42-1
M. Wt: 297.34 g/mol
InChI Key: HCCOXCDCIWQBMD-UHFFFAOYSA-N
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Description

9H-Purin-2-amine, hemihydrate: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-2-amine, hemihydrate typically involves the coupling of 9-methyl-6-(piperidin-1-yl)-9H-purin-2-amine with N-Phthaloyl or carboxamide derivatives of amino acids using phosphorous oxychloride in pyridine . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for efficiency, cost-effectiveness, and scalability to meet the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 9H-Purin-2-amine, hemihydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted purine compounds .

Scientific Research Applications

Chemistry: In chemistry, 9H-Purin-2-amine, hemihydrate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various purine derivatives, which are important in the development of pharmaceuticals and other bioactive compounds .

Biology: In biology, this compound is studied for its role in cellular processes. It is used in research to understand the mechanisms of nucleotide metabolism and the regulation of genetic material .

Medicine: Its derivatives are explored for their ability to inhibit specific enzymes and pathways involved in disease progression .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of 9H-Purin-2-amine, hemihydrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to the disruption of cellular processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and affecting the overall metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 9H-Purin-2-amine, hemihydrate is unique due to its specific structure and hydration state The presence of the hemihydrate form can influence its solubility, stability, and reactivity, making it distinct from other purine derivatives

Properties

CAS No.

37113-42-1

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

IUPAC Name

5-(2-amino-6-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O3S/c1-20-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)

InChI Key

HCCOXCDCIWQBMD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Origin of Product

United States

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